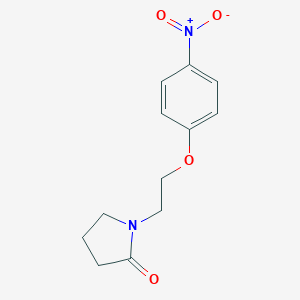

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[2-(4-nitrophenoxy)ethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12-2-1-7-13(12)8-9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZNWAYUIBMENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632313 | |

| Record name | 1-[2-(4-Nitrophenoxy)ethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-35-7 | |

| Record name | 1-[2-(4-Nitrophenoxy)ethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier Reaction-Based Approaches

A patent (CN106854171A) detailing the synthesis of 1-ethyl-2-nitromethylene pyrrolidines provides a foundational framework. While the target compound differs by containing a nitrophenoxyethyl group instead of a nitromethylene moiety, the Vilsmeier reaction mechanism remains relevant. The method involves:

-

Reacting 1-ethylpyrrolidin-2-one with POCl₃ or SOCl₂ to form a Vilsmeier salt intermediate.

-

Treating the intermediate with nitromethane and sodium methoxide to introduce the nitromethylene group.

Adaptation for Target Compound :

To synthesize 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one, the nitromethane step could be replaced with 4-nitrophenol. This would require:

-

Substituting nitromethane with 4-nitrophenol in the presence of a base (e.g., NaOCH₃).

-

Optimizing reaction conditions to favor etherification over competing pathways.

Key parameters from the patent include:

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (Core:POCl₃:Base) | 1:1.1:2.6 |

| Temperature | 0–10°C (Vilsmeier step) |

| Solvent | Chloroform or dichloroethane |

| Yield | Up to 87% |

Stepwise Alkylation of Pyrrolidin-2-one

Nucleophilic Substitution with 4-Nitrophenol

This approach involves two stages:

-

Synthesis of 1-(2-Haloethyl)pyrrolidin-2-one :

-

React pyrrolidin-2-one with 1,2-dibromoethane or 2-chloroethyl methanesulfonate under basic conditions.

-

Example:

\text{Pyrrolidin-2-one} + \text{ClCH₂CH₂Br} \xrightarrow{\text{NaH, DMF}} 1-(2-\text{Bromoethyl})pyrrolidin-2-one}

-

-

Etherification with 4-Nitrophenol :

-

Use a base (e.g., K₂CO₃) to deprotonate 4-nitrophenol, enabling nucleophilic attack on the haloethyl intermediate.

-

Example:

1-(2-\text{Bromoethyl})pyrrolidin-2-one} + 4-\text{NO₂C₆H₄OH} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

-

Challenges :

-

Competing elimination reactions may reduce yields.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require rigorous drying.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Vilsmeier Adaptation | ≤87* | High | Moderate |

| Stepwise Alkylation | 60–75 | Moderate | High |

| Cyclopropane Expansion | 50–65† | Very High | Low |

* Estimated based on analogous reactions.

† Theoretical projection from literature.

Optimization Strategies

Chemical Reactions Analysis

Synthetic Routes to Pyrrolidin-2-one Derivatives

Pyrrolidin-2-ones are often synthesized via cyclization or lactamization. For example:

-

Donor–acceptor cyclopropane ring-opening with amines (e.g., anilines, benzylamines) followed by lactamization forms 1,5-substituted pyrrolidin-2-ones .

-

Cyclopropane derivatives (e.g., 1a ) react with primary amines under Lewis acid catalysis to yield γ-amino esters, which undergo intramolecular cyclization and dealkoxycarbonylation to form pyrrolidinones .

Functionalization with 4-Nitrophenoxy Groups

4-Nitrophenoxy moieties are introduced via nucleophilic aromatic substitution or etherification. Key observations:

-

N1-aryl-2-pyrazolines with nitrophenyl groups (e.g., 1f ) form via cyclization of hydrazones in acetic acid .

-

In related chromium complexes, nitro groups influence reactivity in substitution reactions (e.g., hydrolysis) .

Reactivity of Pyrrolidin-2-ones

-

Hydrolysis : Pyrrolidin-2-ones undergo acid- or base-catalyzed ring-opening. For example, ester-substituted derivatives (e.g., 2a ) are saponified to carboxylic acids .

-

Substitution : Nitrophenoxy groups participate in nucleophilic displacement. In chromium complexes, 4-nitrophenoxy ligands react with phenoxide ions via stepwise mechanisms .

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Alkaline hydrolysis | NaOH, heat | Ester → carboxylic acid | |

| Nucleophilic substitution | Aqueous MeCN, 25°C | Nitrophenoxy group displacement |

Structural and Electronic Effects

-

Electron-withdrawing nitro groups increase electrophilicity at adjacent positions, facilitating nucleophilic attack .

-

Coplanarity of nitrophenyl rings with heterocycles (e.g., pyrazolines) enhances conjugation and stabilizes intermediates .

| Structural Feature | Impact on Reactivity | Example Compound | Reference |

|---|---|---|---|

| Nitro group para to O | Activates aryl ether bonds | 1f , 2a | |

| Pyrazoline/pyrrolidone ring | Puckering affects steric hindrance | 1j , 3i |

Key Challenges and Considerations

-

Regioselectivity : Introducing substituents at specific positions (e.g., C3, C5) requires controlled conditions .

-

Steric effects : Bulky groups (e.g., 3-phenyl in 1j ) alter bond lengths and reaction pathways .

While direct data on "1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one" is absent, its reactivity can be extrapolated from nitrophenyl ethers and pyrrolidinone lactamization/functionalization trends. Experimental validation would require targeted synthesis and mechanistic studies.

Scientific Research Applications

Antiamnesic Properties

One of the notable applications of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one is its potential as an antiamnesic agent. Studies have indicated that this compound may help in mitigating cognitive deficits associated with conditions such as Alzheimer's disease and other forms of dementia. The pyrrolidinone ring structure is believed to play a crucial role in its biological activity, enhancing memory and learning processes in experimental models .

Nicotinic Acetylcholine Receptor Modulation

Research has shown that compounds related to this compound can selectively modulate nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor is implicated in various neurological functions, including cognition and reward pathways, making it a target for developing treatments for nicotine dependence and cognitive disorders . The structural modifications of pyrrolidinyl derivatives have been explored to enhance their selectivity and efficacy at these receptors, indicating a promising avenue for drug development .

Phase-Transfer Catalysis

The synthesis of this compound has been facilitated through phase-transfer catalysis (PTC), which enhances reaction rates and selectivity under mild conditions. For instance, the combination of sonication with PTC has been shown to significantly improve the efficiency of reactions involving this compound. The kinetics of these reactions have been studied extensively, providing insights into optimal conditions for synthesis .

In Vivo Behavioral Studies

Recent studies involving zebrafish models have demonstrated the behavioral effects of related pyrrolidinyl compounds on nicotine-induced behaviors. The results indicated that certain derivatives could effectively reduce conditioned place preference induced by nicotine, suggesting their potential as therapeutic agents in nicotine addiction .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural variations in this compound affect its biological activity. Researchers have systematically explored different substituents on the pyrrolidine and aromatic rings to identify compounds with enhanced receptor affinity and selectivity. These findings are crucial for the rational design of new derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication and repair processes .

Comparison with Similar Compounds

Structural Analogs with Nitrophenyl Groups

Key Observations :

- The acetyl linker in allows conformational flexibility, while the propenone linker in introduces rigidity and conjugation.

- Nitroaryl groups enhance molecular polarity, impacting solubility and binding affinity.

Pyrrolidin-2-one Derivatives with Arylpiperazine or Heterocyclic Substituents

Key Observations :

Key Observations :

- Fluorine substitution (e.g., ) enhances electronic effects and may improve metabolic stability.

- Triazine-containing analogs (e.g., ) exhibit lower yields due to complex multi-step reactions.

Structure-Activity Relationship (SAR) Trends

Linker Flexibility: Rigid linkers (e.g., propenone in ) reduce conformational entropy, favoring target binding. Flexible ethyl or acetyl linkers (e.g., ) improve solubility but may reduce potency.

Substituent Effects :

- Nitro groups enhance electrophilicity and π-π stacking with aromatic residues in receptors.

- Halogen substituents (e.g., fluorine in ) improve bioavailability and binding affinity.

Hybrid Structures :

- Combining pyrrolidin-2-one with benzimidazole () or triazine () moieties diversifies pharmacological profiles.

Biological Activity

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₆N₂O₃, featuring a pyrrolidin-2-one ring and a 4-nitrophenoxyethyl substituent. This unique structure contributes to its biological activity, particularly as an antagonist in various pharmacological studies. The nitrophenoxy group enhances its chemical reactivity, making it a candidate for further exploration in medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Antagonistic Properties : It has been identified as an antagonist in studies related to cardiovascular pharmacology, specifically affecting angiotensin II-induced contractions. This suggests potential applications in treating hypertension and related cardiovascular conditions.

- Neuroprotective Effects : Compounds similar to this one have shown promise in neuroprotection and anti-inflammatory properties, indicating potential for therapeutic applications in neurological disorders such as Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidinones exhibit antibacterial and antifungal properties. The compound's structural characteristics may enhance its efficacy against various pathogens .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

- Formation of the Pyrrolidine Ring : This is usually achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the 4-nitrophenoxyethyl group is performed via nucleophilic substitution or electrophilic aromatic substitution methods.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Pyrrolidinecarboxylic acid | Contains a carboxylic acid group | Known for its role in amino acid synthesis |

| 4-Nitrophenylpyrrolidine | Similar nitrophenyl substitution | Exhibits different biological activity |

| Pyrrolidin-2-one | Basic pyrrolidinone structure | Widely used in medicinal chemistry |

| N-Methylpyrrolidin-2-one | Methyl substitution at nitrogen | Enhanced lipophilicity compared to unsubstituted |

The distinct arrangement of functional groups in this compound influences its interaction profiles and pharmacological effects, making it a significant target for future research.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrolidinone derivatives in various therapeutic areas:

- Anticancer Activity : Research indicates that modifications to similar pyrrolidine structures can lead to compounds with significant anticancer properties. For example, derivatives exhibiting IC50 values less than 10 µM against multiple cancer cell lines demonstrate their potential as lead compounds for drug development .

- Neuroprotective Studies : Investigations into related compounds have demonstrated their ability to inhibit neurodegeneration pathways, which may be beneficial for developing treatments for neurodegenerative diseases .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Answer:

A key method involves condensation of 4-nitrophenoxyethyl intermediates with pyrrolidin-2-one derivatives . For example, hydroxymethylation of intermediates using formaldehyde at 150–160°C, followed by coupling with 4-nitrophenoxy groups via NaH in DMF at reduced temperatures (0–5°C), achieves regioselective substitution . Alternative routes include nitro group reduction (e.g., H₂/Pd-C in ethyl acetate) and cyclization with thiourea under acidic reflux conditions . Yields (~59–85%) depend on solvent choice (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst efficiency (e.g., Pd-C for nitro reductions) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

The compound may exhibit acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Key protocols include:

- Use of PPE (nitrile gloves, lab coats, goggles) and fume hoods to avoid inhalation .

- Immediate first aid for skin contact: rinse with water for 15 minutes and consult a physician .

- Storage in inert atmospheres (N₂/Ar) away from strong oxidizers to prevent decomposition .

- Emergency measures: For inhalation, move to fresh air; for ingestion, administer activated charcoal .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in the synthesis of nitro-substituted pyrrolidinone derivatives?

Answer:

Regioselectivity is achieved via:

- Copper-catalyzed hydrothiolation : CuI/ligand systems enable stereoselective addition of thiols to allenamides, minimizing byproducts .

- Solvent polarity control: Polar aprotic solvents (DMF, DMSO) stabilize transition states for nitro-group coupling .

- Temperature modulation: Low temperatures (0–5°C) favor kinetic control in NaH-mediated substitutions, while reflux (80–100°C) accelerates cyclization .

- Spectroscopic monitoring (¹H NMR) of intermediates ensures regiochemical fidelity .

Advanced: What analytical strategies are recommended for identifying and quantifying impurities in this compound?

Answer:

- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (ACN/H₂O + 0.1% TFA) to resolve nitro-related byproducts .

- NMR impurity profiling : Compare ¹³C chemical shifts of isolated impurities (e.g., unreacted intermediates) against pharmaceutical reference standards .

- TLC validation : Silica gel plates (ethyl acetate/hexane) with UV254 tracking confirm reaction completion and impurity thresholds (<0.1%) .

Advanced: How does the electronic nature of substituents on the pyrrolidinone ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity at the pyrrolidinone carbonyl, accelerating nucleophilic attacks (e.g., by amines or thiols) .

- Steric effects : Bulky 4-nitrophenoxy groups may hinder access to the reaction site, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) .

- Computational modeling (DFT): Predicts charge distribution at reactive sites, guiding solvent and catalyst selection for optimal kinetics .

Advanced: What challenges arise during scale-up of this compound synthesis, and how are they mitigated?

Answer:

- Exothermic risks : Nitro group reductions (H₂/Pd-C) require controlled H₂ flow and cooling to prevent thermal runaway .

- Purification bottlenecks : Column chromatography (SiO₂, ethyl acetate/hexane gradients) is replaced with recrystallization (ethanol/water) for large batches .

- Byproduct management : Quenching unreacted NaH with ice-cold methanol prevents side reactions during DMF-based steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.